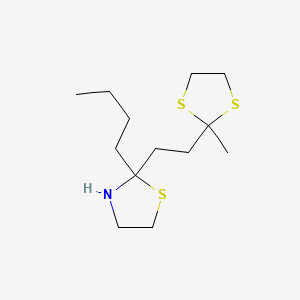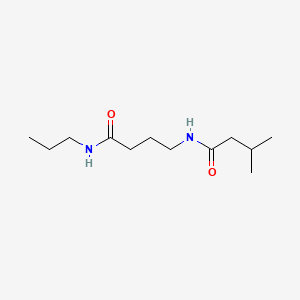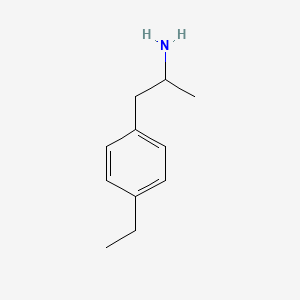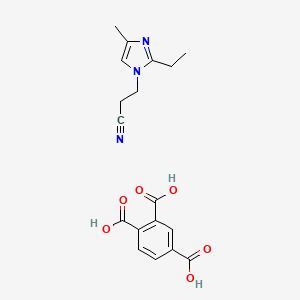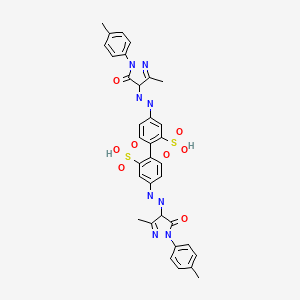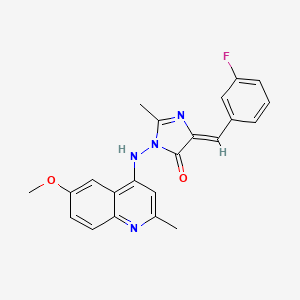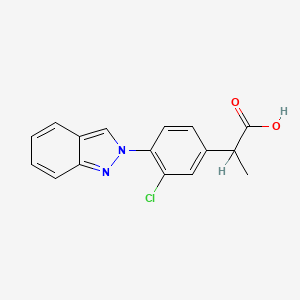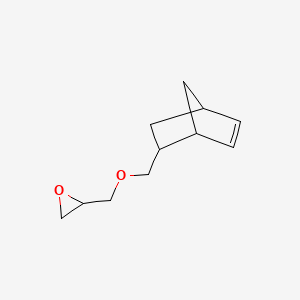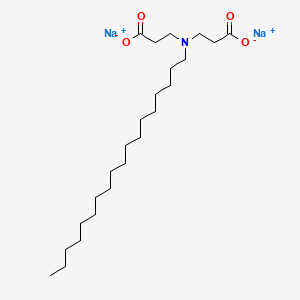
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-((4-fluorophenyl)methyl)hexahydro-1H-azepin-4-yl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-((4-fluorophenyl)methyl)hexahydro-1H-azepin-4-yl)-, monohydrochloride is a complex organic compound that belongs to the class of phthalazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include phthalic anhydride and various substituted amines. The reaction conditions may involve:
Temperature: Controlled heating to facilitate the reaction.
Catalysts: Acid or base catalysts to promote the formation of the desired product.
Solvents: Organic solvents like dichloromethane or ethanol to dissolve reactants and intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis and monitoring of reaction progress.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain a pure product.
Quality Control: Analytical methods like HPLC or NMR to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phthalazinones.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar core structures but different substituents.
Fluorophenyl Compounds: Molecules containing fluorophenyl groups with varying biological activities.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which may confer distinct biological properties and potential therapeutic applications compared to other similar compounds.
Properties
CAS No. |
110406-34-3 |
|---|---|
Molecular Formula |
C28H28ClF2N3O |
Molecular Weight |
496.0 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methyl]-2-[1-[(4-fluorophenyl)methyl]azepan-4-yl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C28H27F2N3O.ClH/c29-22-11-7-20(8-12-22)18-27-25-5-1-2-6-26(25)28(34)33(31-27)24-4-3-16-32(17-15-24)19-21-9-13-23(30)14-10-21;/h1-2,5-14,24H,3-4,15-19H2;1H |
InChI Key |
LARRNCVITGSLBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCN(C1)CC2=CC=C(C=C2)F)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



